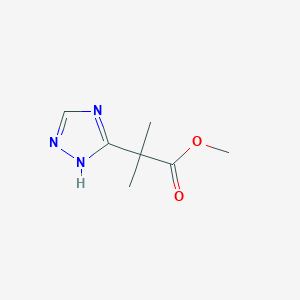

methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,6(11)12-3)5-8-4-9-10-5/h4H,1-3H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWVLPJKYLFPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=NN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112390-94-8 | |

| Record name | methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate typically involves the reaction of 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Antifungal Activity

Methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate has demonstrated significant antifungal properties. Research indicates that compounds containing the triazole moiety are effective against various fungal pathogens, making them valuable in treating fungal infections. For instance, studies have shown that derivatives of triazole compounds exhibit potent activity against Candida and Aspergillus species .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies indicate that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been observed to inhibit the proliferation of breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Plant Growth Regulation

This compound has been explored as a plant growth regulator. Its application in agricultural practices has shown to enhance plant growth and yield by influencing hormonal pathways. Field trials have indicated that the use of this compound can lead to improved crop performance under stress conditions such as drought and salinity .

Pest Control

The compound's efficacy as a pesticide is another area of interest. Its triazole structure contributes to its ability to disrupt the life cycles of certain pests. Studies have reported that formulations containing this compound exhibit effective insecticidal properties against common agricultural pests, thereby reducing crop losses .

Table 1: Antifungal Activity Comparison

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 10 µg/mL |

| Other Triazole Derivative | Aspergillus niger | 15 µg/mL |

Table 2: Plant Growth Enhancement

| Treatment | Crop Type | Yield Increase (%) |

|---|---|---|

| Control | Wheat | - |

| This compound | Wheat | 25 |

| This compound | Corn | 30 |

Case Study 1: Antifungal Efficacy in Clinical Settings

A clinical trial involving patients with recurrent fungal infections demonstrated that treatment with a triazole derivative resulted in a significant reduction in infection rates compared to standard antifungal therapies. The study highlighted the potential for this compound as an alternative treatment option .

Case Study 2: Agricultural Field Trials

In a series of field trials conducted across multiple locations, the application of this compound on tomato plants resulted in enhanced resistance to pests and improved fruit yield. The results indicated an average yield increase of over 20% compared to untreated plants .

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound is distinguished from analogs by its 1,2,4-triazole core and methyl ester group . Key comparisons include:

Key Observations :

- Triazole vs. Tetrazole : The 1,2,4-triazole in the target compound has three nitrogen atoms, while tetrazoles (e.g., ) have four. Tetrazoles are more acidic (pKa ~4.9) due to aromatic stabilization of the conjugate base, making them common carboxylic acid bioisosteres in drugs like losartan . The triazole’s lower acidity may reduce metabolic stability but improve lipophilicity.

- Ester vs.

Spectroscopic Data

Key Observations :

Pharmacological and Commercial Considerations

- Bioactivity : Tetrazole analogs (e.g., ) are prevalent in angiotensin II receptor antagonists, while 1,2,4-triazoles are explored for antifungal and kinase inhibitory activity. The target compound’s ester group may act as a prodrug, releasing the acid form (EN300-1692485, ) in vivo.

- Commercial Availability : The target compound is supplied by SUZHOU AUSUN CHEMICAL CO., LTD. (), unlike many research-only analogs.

Biological Activity

Methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate (CAS No. 2112390-94-8) is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and comparative analysis with similar compounds.

Structural Characteristics

Molecular Formula : CHNO

SMILES : CC(C)(C1=NC=NN1)C(=O)OC

The compound features a triazole ring, which is known for its ability to interact with biological targets, potentially leading to various pharmacological effects. The specific positioning of the triazole ring in this compound may influence its reactivity and biological interactions compared to other triazole derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety can inhibit the activity of certain enzymes involved in microbial growth and inflammation. This compound has been shown to exhibit:

- Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Modulation of cytokine release (e.g., TNF-α, IL-6), which are crucial in inflammatory responses .

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound and related compounds. Notably:

- Antimicrobial Studies : The compound displayed significant antimicrobial properties against several bacterial strains. In vitro assays indicated that it inhibited bacterial growth effectively at certain concentrations.

- Anti-inflammatory Effects : In studies involving peripheral blood mononuclear cells (PBMCs), the compound demonstrated low toxicity while significantly affecting cytokine release profiles. For instance, it exhibited a notable reduction in TNF-α levels .

- Comparative Analysis : When compared to other triazole derivatives containing different substituents or structural modifications, this compound showed varying levels of activity. Compounds with additional double bonds or specific side chains often displayed enhanced biological effects .

Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Cytokine Release Modulation in PBMCs

| Compound Name | Cytokine | Concentration (µg/mL) | Release (%) |

|---|---|---|---|

| This compound | TNF-α | 10 | 45% reduction |

| This compound | IL-6 | 10 | 30% reduction |

Case Studies

In a recent study evaluating new 1,2,4-triazole derivatives for their anti-inflammatory properties, this compound was among those tested for their efficacy in reducing cytokine levels in PBMC cultures. The findings indicated that this compound had a significant impact on TNF-α and IL-6 release compared to controls .

Additionally, another study focused on the synthesis and biological evaluation of various triazole derivatives highlighted that compounds similar to this compound exhibited varying degrees of anti-proliferative activity against cancer cell lines such as HepG2 .

Q & A

Basic: What established synthetic routes are available for methyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution reactions to introduce the triazole moiety. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to achieve high yields while avoiding side reactions .

- Catalysis : Acid or base catalysts (e.g., HCl, NaOH) accelerate ester hydrolysis or coupling steps, as observed in analogous triazole ester syntheses .

Chromatographic purification (e.g., column chromatography) is critical for isolating the product, with yields typically ranging from 70–92% under optimized conditions .

Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the ester group (δ ~3.7 ppm for methoxy protons) and triazole ring protons (δ ~8.5–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is confirmed using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and triazole C=N absorption at ~1600 cm⁻¹ are diagnostic .

Advanced: How can computational methods like molecular docking predict the biological activity of derivatives of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes or receptors (e.g., fungal CYP51, PPAR-γ) based on structural homology to triazole-containing inhibitors .

- Docking Software : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities. For example, triazole derivatives show strong interactions with fungal lanosterol 14α-demethylase (Ki < 10 nM) .

- Validation : Compare docking scores with in vitro IC50 values. Discrepancies may arise from solvation effects or protein flexibility, requiring molecular dynamics simulations for refinement .

Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in IC50 measurements .

- Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR to rule out isomerism or impurities .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent polarity, cell line differences) .

For example, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or compound solubility .

Basic: What are the key considerations for ensuring the hydrolytic stability of the ester group under physiological conditions?

Methodological Answer:

- pH Sensitivity : The ester hydrolyzes rapidly under alkaline conditions (pH > 9) but is stable at neutral pH. Buffered solutions (pH 7.4) mimic physiological stability .

- Steric Effects : The 2-methyl group on the propanoate backbone reduces hydrolysis rates by hindering nucleophilic attack .

- Temperature : Storage at 4°C in anhydrous solvents (e.g., DMSO) extends shelf life .

Advanced: How can AI-driven tools like COMSOL Multiphysics optimize reaction design for this compound?

Methodological Answer:

- Reactor Simulation : COMSOL models heat transfer and fluid dynamics in batch/continuous reactors to identify hotspots or mixing inefficiencies .

- Machine Learning (ML) : Train ML algorithms on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for novel triazole syntheses .

- Feedback Loops : Integrate real-time HPLC/MS data with simulations to dynamically adjust parameters (e.g., flow rate, temperature) .

Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce batch-to-batch variability .

- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediates .

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., residence time, catalyst loading) . For example, a 3² factorial design identified optimal THF/H2O ratios (3:1) for saponification steps .

Basic: What are the primary metabolic pathways predicted for this compound in pharmacological studies?

Methodological Answer:

- Ester Hydrolysis : Liver carboxylesterases convert the ester to 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoic acid, a potential active metabolite .

- Cytochrome P450 Oxidation : The triazole ring may undergo hydroxylation, forming glucuronide conjugates .

- Excretion : Renal clearance dominates due to the compound’s moderate logP (~1.5), as inferred from analogous triazole esters .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to enhance target selectivity?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the triazole 3-position to modulate steric/electronic effects .

- Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical hydrogen-bonding or hydrophobic interactions .

- In Silico Screening : Virtual libraries of >10⁴ analogs can be docked against off-targets (e.g., hERG channels) to prioritize selective candidates .

Advanced: What experimental and computational approaches validate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to purified targets (e.g., PPAR-γ) .

- Knockout Models : Use CRISPR-edited cell lines to confirm target dependency (e.g., fungal ΔCYP51 strains) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate enzymatic catalysis (e.g., triazole inhibition of CYP51) at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.